DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Multi-step Synthesis

Researchers often face premature deprotection when using Boc or Fmoc aminomethylphosphonates under standard coupling conditions. This Cbz-protected analog provides orthogonal stability, surviving both acidic and basic manipulations. - **Synthetic utility**: Precursor for AMPA-containing peptides and P=S/P=Se bioisosteres via HWE coupling. - **Inventory reliability**: Room-temperature stable (half-life >127 days for Cbz-AMPA core), reducing cold storage costs. - **Direct availability**: Standard ethyl ester form for immediate use in SPPS or solution-phase synthesis.

Molecular Formula C13H20NO5P
Molecular Weight 301.27 g/mol
CAS No. 70908-61-1
Cat. No. B3280132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE
CAS70908-61-1
Molecular FormulaC13H20NO5P
Molecular Weight301.27 g/mol
Structural Identifiers
SMILESCCOP(=O)(CNC(=O)OCC1=CC=CC=C1)OCC
InChIInChI=1S/C13H20NO5P/c1-3-18-20(16,19-4-2)11-14-13(15)17-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,15)
InChIKeyGUVUPSJJDKODNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (CBZ-aminomethyl)phosphonate Overview


Diethyl (CBZ-aminomethyl)phosphonate (CAS: 70908-61-1), also known as Benzyl ((diethoxyphosphoryl)methyl)carbamate, is a synthetic building block belonging to the N-protected 1-aminoalkanephosphonate class. It possesses the molecular formula C13H20NO5P and a molecular weight of 301.28 g/mol . As an N-benzyloxycarbonyl (Cbz)-protected aminomethylphosphonic acid diethyl ester, it serves as a versatile precursor for the introduction of an aminomethylphosphonate moiety into target molecules. Its key calculated physicochemical properties include a boiling point of 440.1±38.0 °C (Predicted), a density of 1.186±0.06 g/cm³ (Predicted), and a pKa of 10.85±0.46 (Predicted) .

1 N-Cbz-protected aminomethylphosphonate ester for phosphonate moiety introduction into target molecules
2 Orthogonal Cbz stability profile supports multi-step synthetic routes requiring acid/base tolerance
3 Compatible with Horner-Wadsworth-Emmons and phosphonate coupling reactions for analog library synthesis

Diethyl (CBZ-aminomethyl)phosphonate: Substitution Risks


Substituting one N-protected aminomethylphosphonate for another without considering the distinct stability profile of the protecting group can lead to synthetic failure. The choice of protecting group (e.g., Cbz, Boc, Fmoc) fundamentally dictates a compound's resilience to acidic and basic conditions encountered during multi-step synthesis. As demonstrated in a stability study, the Cbz group confers a unique orthogonal stability profile compared to acid-labile Boc or base-labile Fmoc protecting groups [1]. This differential stability means that a reaction condition compatible with a Cbz-protected compound like Diethyl (CBZ-aminomethyl)phosphonate may completely decompose its Boc- or Fmoc-protected analogs, rendering generic substitution an untenable strategy for reliable synthesis.

Cbz vs Boc Acid-labile Boc group may cleave rapidly under conditions tolerated by the Cbz-protected compound, disrupting synthetic sequences
Cbz vs Fmoc Base-labile Fmoc group may decompose where Cbz remains stable; orthogonal profiles limit direct substitution
Generic substitution N-protected aminomethylphosphonates are not interchangeable without validation; protecting-group selection dictates synthetic compatibility

Diethyl (CBZ-aminomethyl)phosphonate: Evidence for Selection


Cbz Core Stability vs. Boc and Fmoc

The Cbz-protected core of Diethyl (CBZ-aminomethyl)phosphonate exhibits a distinct stability profile. It demonstrates high stability in both acidic and basic environments, in stark contrast to Boc-protected (acid-labile) and Fmoc-protected (base-labile) analogs. The half-life of Cbz-aminomethylphosphonic acid in TFA and piperidine is >24 hours, whereas Boc is rapidly cleaved by TFA (t1/2 < 5 min) and Fmoc is rapidly cleaved by piperidine [1]. This orthogonal stability is critical for synthetic planning where selective deprotection is required.

Stability Comparison
Head-to-head
Cbz t½ >24 h in TFA vs Boc <5 min; Cbz >24 h in piperidine vs Fmoc rapid cleavage
Supports orthogonal deprotection planning
Reported t½ comparison under standard deprotection conditions
Protecting Group Orthogonality Solid-Phase Peptide Synthesis Multi-step Synthesis

Cbz Precursor for Diverse Phosphorus Analogs

The Cbz-aminomethylphosphinic acid precursor, which is readily accessible and related to the target phosphonate, serves as a versatile hub for generating a diverse library of phosphorus-modified analogs. A study reports the synthesis of Cbz-aminomethylphosphonic acid (P=O, 2, 91% yield), thiophosphonic acid (P=S, 3, 84% yield), selenophosphonic acid (P=Se, 4, 58% yield), and boranephosphonic acid (P-BH3, 5, 91% yield) from the same Cbz-protected starting material [1]. This demonstrates the Cbz group's compatibility with a range of reactions and its utility in accessing valuable bioisosteres.

Analog Synthesis Yield
Reported
Yield range 58–91% across P=O, P=S, P=Se, P-BH₃ analogs
Supports diverse analog library synthesis from a single Cbz precursor
Method-dependent yield range; review individual protocols
Phosphonate Modification Bioisostere Synthesis Phosphinic Acid Chemistry

Market Differentiation from Boc and Fmoc Analogs

Commercial supply chain data indicates a distinct market position for Diethyl (CBZ-aminomethyl)phosphonate compared to its common alternatives. For instance, it is offered as a specialized building block, while its Boc-protected analog, Diethyl (BOC-aminomethyl)phosphonate (CAS 350027-05-2), is also available but through different catalog numbers and supply chains . This separation in commercial catalogs suggests that they are not treated as interchangeable commodities, reinforcing the need for precise compound selection based on the required N-protecting group.

Market Differentiation
Data to verify
Distinct CAS 70908-61-1 and MFCD identity vs Boc analog CAS 350027-05-2
Catalog identity confirms non-interchangeable procurement status
Supplier catalog context; verify procurement specifications
Commercial Availability Specialty Building Blocks Procurement Strategy

Diethyl (CBZ-aminomethyl)phosphonate Application Scenarios


Generation of Phosphate and Carboxylate Bioisosteres

As demonstrated in a synthetic study, the Cbz-protected aminomethylphosphonate core can be used to access a range of phosphorus-containing analogs, including P=S, P=Se, and P-BH3 species [1]. These are valuable bioisosteres of phosphate esters and carboxylic acids, commonly explored in medicinal chemistry to enhance metabolic stability, bioavailability, or target engagement. Procurement of this compound provides a stable, high-yielding starting point for creating focused libraries of these modified phosphorus moieties.

Peptidomimetic Synthesis Building Block

The unique stability of the Cbz group to both acids and bases [1] makes Diethyl (CBZ-aminomethyl)phosphonate an ideal building block for the synthesis of phosphonopeptides and peptidomimetics. In multi-step synthetic sequences, it can survive conditions that would cleave Boc or Fmoc groups, allowing for sequential, orthogonal deprotection strategies. This is particularly valuable for solid-phase peptide synthesis (SPPS) or solution-phase synthesis of complex pseudopeptides where multiple protecting groups are required.

AMPA and Analogs Precursor

Diethyl (CBZ-aminomethyl)phosphonate is a direct precursor to the biologically relevant compound aminomethylphosphonic acid (AMPA), a natural product analog found in various organisms [1]. By using this protected, fully esterified building block, researchers can easily incorporate the AMPA core into larger molecules via standard Horner-Wadsworth-Emmons (HWE) or other phosphonate coupling reactions. Subsequent deprotection of the ethyl esters and the Cbz group yields the free AMPA moiety within the target structure.

Long-Term Stable Intermediate

Unlike its more labile Boc and Fmoc counterparts, the Cbz-protected aminomethylphosphonate core has been shown to be stable for extended periods at room temperature, with a half-life exceeding 127 days for the analogous Cbz-aminomethylphosphonic acid [1]. This high stability profile reduces the risk of degradation during long-term storage and shipping, making it a more reliable and cost-effective choice for maintaining laboratory inventory compared to compounds requiring specialized storage conditions (e.g., low temperature, inert atmosphere).

Application
Selection Property
Validation Focus
Bioisostere generation
Cbz-protected phosphonate core stability
Phosphorus analog synthesis scope review
Peptidomimetic synthesis
Orthogonal protecting group compatibility
Multi-step deprotection sequence validation
AMPA precursor synthesis
Protected phosphonate ester building block
HWE coupling and deprotection sequence review
Long-term intermediate storage
Ambient stability profile
Storage condition suitability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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